molecular formula C9H12N2O2 B14090692 Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate

Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate

Cat. No.: B14090692
M. Wt: 180.20 g/mol
InChI Key: JMEIDEGRNNBZDG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with amino, methyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate typically involves the reaction of 2,6-dimethylpyridine-4-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

    Methyl 3-amino-2,6-dimethylpyridine-4-carboxylate: Unique due to its specific substitution pattern on the pyridine ring.

    3-Amino-2,6-dimethylpyridine: Lacks the ester group, affecting its reactivity and applications.

    Methyl 2-amino-3,5-dimethylpyridine-4-carboxylate: Different substitution pattern, leading to variations in chemical behavior and biological activity.

Uniqueness: this compound stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 3-amino-2,6-dimethylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-4-7(9(12)13-3)8(10)6(2)11-5/h4H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEIDEGRNNBZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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